molecular formula C43H72O5 B1242771 DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

Cat. No. B1242771
M. Wt: 669 g/mol
InChI Key: KXSTZGDSFQAWPR-KFALEISNSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2], also known as diacylglycerol or DAG(20:1/20:5), belongs to the class of organic compounds known as 1, 2-diacylglycerols. These are diacylglycerols containing a glycerol acylated at positions 1 and 2. Thus, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a diradylglycerol lipid molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is considered to be a practically insoluble (in water) and relatively neutral molecule. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] has been found throughout all human tissues, and has also been primarily detected in blood. Within the cell, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is primarily located in the membrane (predicted from logP). In humans, DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is involved in phosphatidylethanolamine biosynthesis pe(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway and phosphatidylcholine biosynthesis PC(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)) pathway. DG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/0:0)[iso2] is also involved in several metabolic disorders, some of which include de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:2(9Z, 12Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/22:2(13Z, 16Z)) pathway, de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/18:3(6Z, 9Z, 12Z)) pathway, and de novo triacylglycerol biosynthesis TG(20:1(11Z)/20:5(5Z, 8Z, 11Z, 14Z, 17Z)/24:1(15Z)) pathway.
DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0) is a diglyceride.

Scientific Research Applications

1. Nuclear Material Analysis

Delayed gamma-ray spectroscopy, a nondestructive assay technique, can determine the composition of nuclear material samples. High-radioactivity nuclear material requires shielding to reduce detector count rates, impacting gamma rays from short-lived fission products. A compact interrogation system is developed for moderating neutrons to induce more fission events in fissile nuclides, optimizing practical safeguards capabilities (Rodriguez et al., 2019).

2. Electric Power Generation

Distributed generation (DG) represents a shift in electric power generation trends, using dispersed generators from kW to MW at load sites, contrasting traditional centralized generation units. This paper discusses the definitions, constraints, and operational benefits of DGs, providing a comprehensive survey of this transformative approach (El-Khattam & Salama, 2004).

3. Optimal Placement in Distributed Power Systems

Genetic Algorithm optimizes the placement of Distributed Generators in distributed power systems, addressing the need for efficient methods and technologies in complex calculations. This research highlights the benefits of installing DGs and the complexity involved in determining their size and placement (Vivek, Akanksha, & Mahapatra Sandeep, 2011).

4. All-Dielectric Metasurface Applications

Dammann gratings (DGs) used in laser beam splitting and optical coupling benefit from nanograting encoding technology. This research examines an all-dielectric metasurface DG that produces a 5×5 diffraction spot array, demonstrating high efficiency and wide waveband performance (Zheng, Yang, Wang, & Lan, 2022).

5. Biomedical Research Applications

Scientific workflows in biomedical research, particularly in drug discovery, often involve molecular docking simulations. This study presents a system for reducing the make span of scientific workflows in a Desktop Grid (DG) environment, dynamically augmented with Cloud resources (Reynolds et al., 2011).

6. Hydration-Dependent Conformation Studies

Infrared spectroscopy is used to investigate the hydration-dependent conformation of the (dG)20.(dG)20(dC)20 oligonucleotide triplex. This research provides insights into the effects of hydration on a (dG).(dG)-(dC) oligonucleotide triplex and its implications in the study of nucleic acids (White & Powell, 1995).

properties

Product Name

DG(20:1(11Z)/20:5(5Z,8Z,11Z,14Z,17Z)/0:0)

Molecular Formula

C43H72O5

Molecular Weight

669 g/mol

IUPAC Name

[(2S)-3-hydroxy-2-[(5Z,8Z,11Z,14Z,17Z)-icosa-5,8,11,14,17-pentaenoyl]oxypropyl] (Z)-icos-11-enoate

InChI

InChI=1S/C43H72O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-42(45)47-40-41(39-44)48-43(46)38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h6,8,12,14,17-20,24,26,30,32,41,44H,3-5,7,9-11,13,15-16,21-23,25,27-29,31,33-40H2,1-2H3/b8-6-,14-12-,19-17-,20-18-,26-24-,32-30-/t41-/m0/s1

InChI Key

KXSTZGDSFQAWPR-KFALEISNSA-N

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCCCC(=O)OC[C@H](CO)OC(=O)CCC/C=C\C/C=C\C/C=C\C/C=C\C/C=C\CC

Canonical SMILES

CCCCCCCCC=CCCCCCCCCCC(=O)OCC(CO)OC(=O)CCCC=CCC=CCC=CCC=CCC=CCC

physical_description

Solid

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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